2-(1,3-Benzoxazol-2-ylamino)-4-(4-methoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5-ol
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Overview
Description
2-(1,3-Benzoxazol-2-ylamino)-4-(4-methoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5-ol is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzoxazol-2-ylamino)-4-(4-methoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5-ol typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzoxazole Ring: This can be achieved by the condensation of o-aminophenol with a carboxylic acid derivative.
Amination Reaction: The benzoxazole derivative can then be reacted with an amine to introduce the amino group.
Formation of the Quinazoline Ring: This step involves the cyclization of an appropriate precursor to form the quinazoline ring.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups, converting them to amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonyl chlorides, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Drug Development:
Biochemical Research: Used as a probe or marker in various biochemical assays.
Medicine
Therapeutic Agents: Investigated for its potential use as an anti-inflammatory, anti-cancer, or antimicrobial agent.
Industry
Material Science: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 2-(1,3-Benzoxazol-2-ylamino)-4-(4-methoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5-ol exerts its effects can vary depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzoxazol-2-ylamino)-4-phenylquinazoline
- 4-(4-Methoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazoline
- 2-Amino-4-(4-methoxyphenyl)-7,7-dimethylquinazoline
Uniqueness
2-(1,3-Benzoxazol-2-ylamino)-4-(4-methoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinazolin-5-ol is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H24N4O3 |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylamino)-4-(4-methoxyphenyl)-7,7-dimethyl-1,4,6,8-tetrahydroquinazolin-5-one |
InChI |
InChI=1S/C24H24N4O3/c1-24(2)12-17-20(18(29)13-24)21(14-8-10-15(30-3)11-9-14)27-22(25-17)28-23-26-16-6-4-5-7-19(16)31-23/h4-11,21H,12-13H2,1-3H3,(H2,25,26,27,28) |
InChI Key |
BRPZOXWHPDZOPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N=C(N2)NC3=NC4=CC=CC=C4O3)C5=CC=C(C=C5)OC)C(=O)C1)C |
Origin of Product |
United States |
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